
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is a derivative of vitamin A, known for its role in regulating cell growth, differentiation, and apoptosis. This compound is part of the retinoid family, which includes various forms of vitamin A and its analogs. Retinoids are crucial in numerous biological processes, including vision, immune function, and cellular communication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid typically involves the isomerization of all-trans-retinoic acid. This process can be achieved through various methods, including photochemical isomerization and chemical synthesis using specific reagents and catalysts. The reaction conditions often require controlled temperatures and light exposure to ensure the correct isomer is produced.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.
化学反应分析
Types of Reactions
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological function.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various retinoic acid derivatives, while reduction can yield different isomers or reduced forms of the compound.
科学研究应用
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has numerous scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular differentiation and apoptosis, particularly in stem cell research.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its regulatory effects on cell growth and differentiation.
作用机制
The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation. Upon binding, the compound activates these receptors, leading to changes in gene expression that regulate cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, immune response, and cellular communication.
相似化合物的比较
Similar Compounds
All-trans-retinoic acid: Another retinoid with similar biological activities but different isomeric form.
13-cis-retinoic acid: Known for its use in treating severe acne and certain cancers.
9-cis-retinoic acid: Shares similar receptor binding properties but differs in its chemical structure and specific biological effects.
Uniqueness
9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to selectively bind and activate certain nuclear receptors makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ |
InChI 键 |
ILLYYNHLCANIBL-ZVCIMWCZSA-N |
手性 SMILES |
CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C |
规范 SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


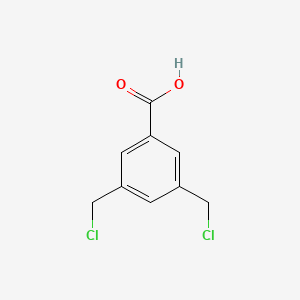
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
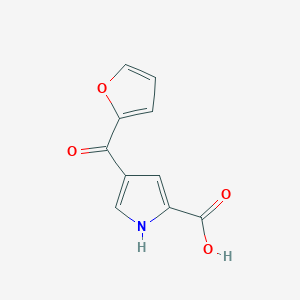

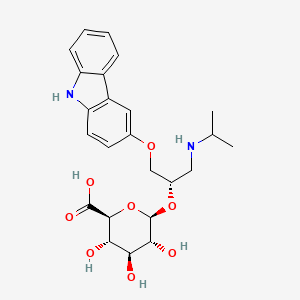
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
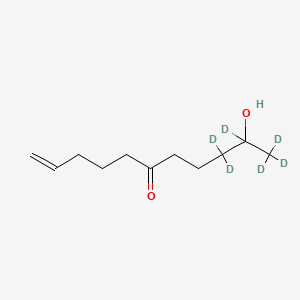
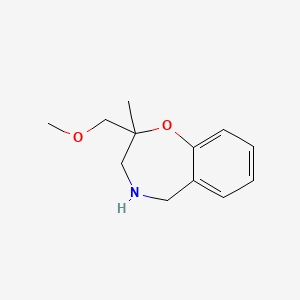
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
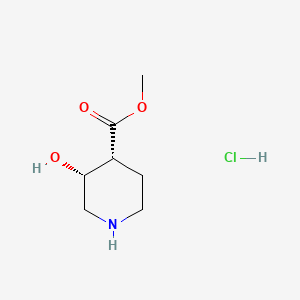
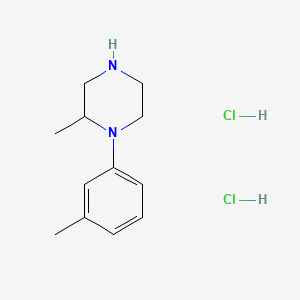
![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
